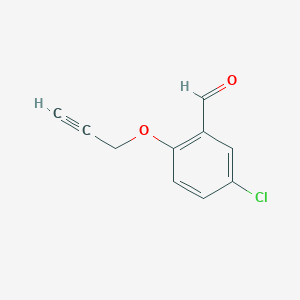

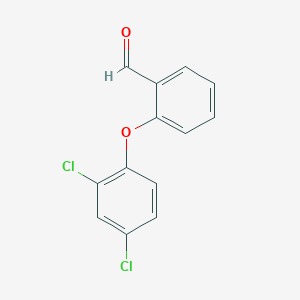

5-Chloro-2-(2-propynyloxy)benzenecarbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

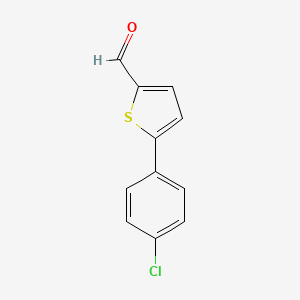

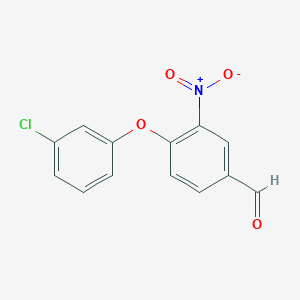

5-Chloro-2-(2-propynyloxy)benzenecarbaldehyde is a chemical compound with the molecular formula C10H7ClO2 and a molecular weight of 194.61 . It is used for research purposes .

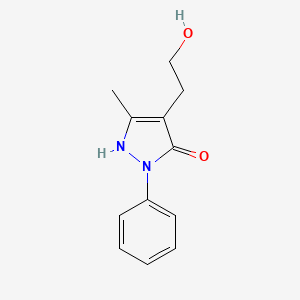

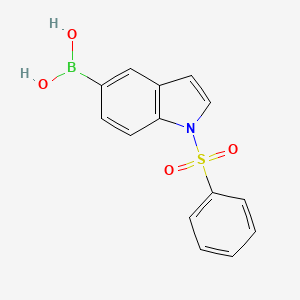

Molecular Structure Analysis

The molecular structure of 5-Chloro-2-(2-propynyloxy)benzenecarbaldehyde is complex, which allows for various applications in fields like organic synthesis and pharmaceutical development.Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Chloro-2-(2-propynyloxy)benzenecarbaldehyde include its molecular formula (C10H7ClO2), molecular weight (194.61), and its complex molecular structure .Aplicaciones Científicas De Investigación

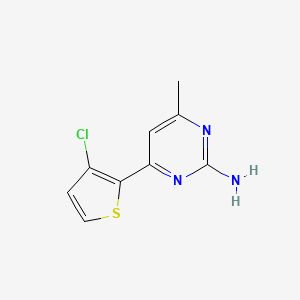

Synthesis and Antibacterial Activity

5-Chloro-2-(2-propynyloxy)benzenecarbaldehyde serves as a precursor in the synthesis of various halogenated imine derivatives with potential antimicrobial properties. A study by Halve et al. (2007) detailed the synthesis of two series of halogenated imines, which exhibited broad-spectrum in vitro antibacterial activity, particularly against Gram-positive and Gram-negative microorganisms. The study emphasizes the compound's role in developing new antibacterial agents (Halve et al., 2007).

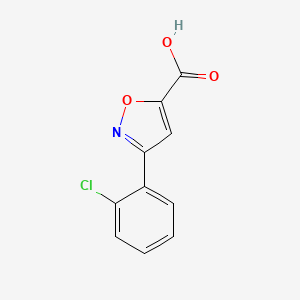

Heterocyclic Chemistry and Ligand Synthesis

In heterocyclic chemistry, 5-Chloro-2-(2-propynyloxy)benzenecarbaldehyde has been utilized for synthesizing complex molecules with potential applications in materials science and as ligands in coordination chemistry. Niaz et al. (2013) reported the synthesis of tetracyclic planar benzazaphosphole derivatives through acid-catalyzed reactions, demonstrating the compound's utility in creating π-rich ligands for potential use in electronic materials and catalysis (Niaz et al., 2013).

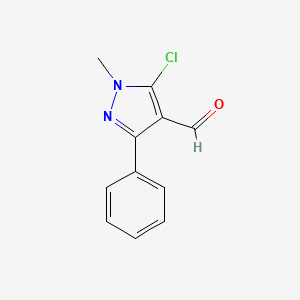

Synthesis of Pyrazole Derivatives

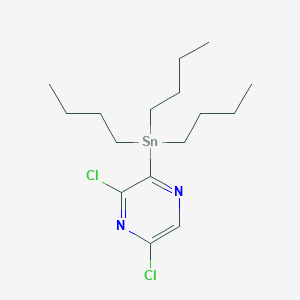

The compound also serves as a key intermediate in the synthesis of pyrazole derivatives, which have been explored for their potential pharmacological activities. For example, Vilkauskaitė et al. (2011) utilized 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydes, a closely related compound, in Sonogashira-type cross-coupling reactions to create pyrazolo[4,3-c]pyridines, highlighting its significance in the synthesis of novel organic compounds with potential therapeutic applications (Vilkauskaitė et al., 2011).

Antimicrobial Schiff Bases

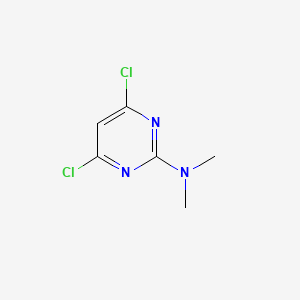

Patel and Patel (2011) explored the synthesis of Schiff bases and 2-azetidinones derived from quinazolin-4(3H)-one, demonstrating the antimicrobial potential of these compounds. This research underscores the versatility of chloro-substituted benzenecarbaldehydes in synthesizing bioactive molecules with significant antimicrobial properties (Patel & Patel, 2011).

Safety and Hazards

Propiedades

IUPAC Name |

5-chloro-2-prop-2-ynoxybenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClO2/c1-2-5-13-10-4-3-9(11)6-8(10)7-12/h1,3-4,6-7H,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPOACCUDQZMTSO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=C(C=C(C=C1)Cl)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00377486 |

Source

|

| Record name | 5-Chloro-2-(2-propynyloxy)benzenecarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-2-(2-propynyloxy)benzenecarbaldehyde | |

CAS RN |

224317-64-0 |

Source

|

| Record name | 5-Chloro-2-(2-propynyloxy)benzenecarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B1350403.png)

![2-Hydroxy-1-[4-(methylsulfonyl)phenyl]-1-ethanone](/img/structure/B1350411.png)